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Compound of Interest

Compound Name: Ibrutinib dimer

Cat. No.: B1160886 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of a potential

ibrutinib dimer, a critical impurity in the manufacturing and stability testing of the Bruton's

tyrosine kinase (BTK) inhibitor, ibrutinib. Understanding the structure and properties of such

impurities is paramount for ensuring the safety and efficacy of the final drug product. This

document outlines the proposed structure of an ibrutinib dimer and presents predicted

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data to aid in its

identification and characterization. Detailed experimental protocols and visual workflows are

provided to guide researchers in their analytical endeavors.

Proposed Structure and Properties of Ibrutinib
Dimer
An ibrutinib dimer can form under various stress conditions, including thermal stress. While

several potential structures could exist, a plausible structure has been reported and is

cataloged in public chemical databases.[1] The formation of this dimer involves a Michael

addition reaction between the acrylamide moiety of one ibrutinib molecule and the secondary

amine of the piperidine ring of another.

Table 1: General Properties of the Proposed Ibrutinib Dimer
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Property Value Reference

IUPAC Name

1-[(3R)-3-[4-amino-3-(4-

phenoxyphenyl)pyrazolo[3,4-

d]pyrimidin-1-yl]piperidin-1-

yl]-3-[[3-(4-phenoxyphenyl)-1-

[(3R)-1-prop-2-enoylpiperidin-

3-yl]pyrazolo[3,4-d]pyrimidin-4-

yl]amino]propan-1-one

[1]

Molecular Formula C₅₀H₄₈N₁₂O₄ [1]

Molecular Weight 881.0 g/mol [1]

Predicted Spectroscopic Data
The following tables present the predicted ¹H NMR, ¹³C NMR, and mass spectrometry

fragmentation data for the proposed ibrutinib dimer structure. This data is generated using

computational prediction tools and should be used as a reference for comparison with

experimental results.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for Ibrutinib Dimer

Disclaimer: This data is predicted and may not reflect experimental values precisely. Chemical

shifts are referenced to TMS at 0 ppm.

Proton Environment Predicted Chemical Shift (ppm)

Aromatic Protons 6.8 - 8.5

Acrylamide Vinyl Protons 5.7 - 6.9

Piperidine Ring Protons 1.5 - 5.0

Methylene Protons (linker) 2.5 - 4.0

Amine Protons 5.5 - 6.5 (broad)

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for Ibrutinib Dimer
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Disclaimer: This data is predicted and may not reflect experimental values precisely. Chemical

shifts are referenced to TMS at 0 ppm.

Carbon Environment Predicted Chemical Shift (ppm)

Carbonyl Carbons 165 - 175

Aromatic Carbons 110 - 160

Acrylamide Vinyl Carbons 125 - 135

Piperidine Ring Carbons 25 - 60

Methylene Carbons (linker) 30 - 50

Table 4: Predicted Major Mass Spectrometry Fragments of Ibrutinib Dimer

Disclaimer: This data represents predicted fragmentation patterns and may vary based on

ionization techniques and instrument parameters.

m/z (Predicted) Proposed Fragment Identity

881.4 [M+H]⁺ (Protonated molecular ion)

441.2 [Ibrutinib+H]⁺

440.2 Ibrutinib monomer

304.1 Pyrazolopyrimidine core fragment

138.1 Acryloyl piperidine fragment

Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of the ibrutinib dimer.
These protocols are based on established methods for the analysis of small molecules and

drug impurities.[2][3]

Sample Preparation
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Isolation of the Dimer: The ibrutinib dimer should first be isolated from the bulk drug

substance or degradation sample, typically using preparative High-Performance Liquid

Chromatography (HPLC).[3]

NMR Sample Preparation:

Dissolve approximately 5-10 mg of the isolated dimer in 0.6 mL of a suitable deuterated

solvent (e.g., DMSO-d₆, CDCl₃).

Vortex the sample until the solid is completely dissolved.

Transfer the solution to a 5 mm NMR tube.

MS Sample Preparation:

Prepare a stock solution of the isolated dimer at a concentration of 1 mg/mL in a suitable

solvent (e.g., acetonitrile or methanol).

Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile

phase to be used for LC-MS analysis.

NMR Data Acquisition
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped

with a suitable probe.

¹H NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64 (depending on sample concentration).

Relaxation Delay: 1-5 seconds.

Acquisition Time: 2-4 seconds.

¹³C NMR Acquisition Parameters:
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Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

Relaxation Delay: 2 seconds.

2D NMR Experiments: To aid in structure elucidation, consider performing 2D NMR

experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single

Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Mass Spectrometry Data Acquisition
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a

liquid chromatography system (LC-MS).

Liquid Chromatography Parameters:

Column: A C18 reversed-phase column is typically suitable.[4]

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A suitable gradient from low to high organic content to ensure good separation of

the dimer from other impurities.

Flow Rate: 0.2-0.5 mL/min.

Injection Volume: 1-5 µL.

Mass Spectrometry Parameters:

Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for

ibrutinib and its derivatives.[4]

Mass Range: Scan from m/z 100 to 1500.
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MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the parent ion of

the dimer (m/z 881.4) to obtain fragmentation data for structural confirmation. Use

collision-induced dissociation (CID) with varying collision energies.

Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and

workflows relevant to the analysis of the ibrutinib dimer.
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Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.
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Caption: Experimental Workflow for NMR Analysis.
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Caption: Experimental Workflow for LC-MS Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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